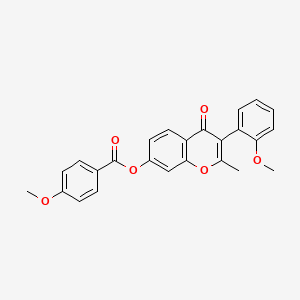

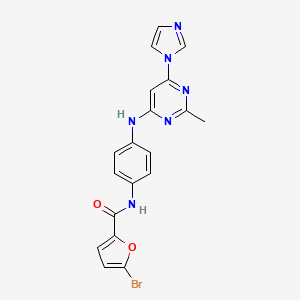

![molecular formula C6H9ClO2S B3006420 Bicyclo[2.1.1]hexane-2-sulfonyl chloride CAS No. 2416237-24-4](/img/structure/B3006420.png)

Bicyclo[2.1.1]hexane-2-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

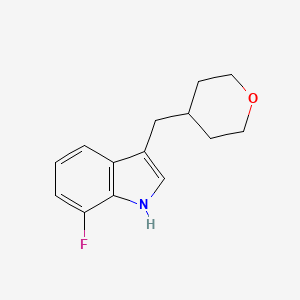

Bicyclo[2.1.1]hexane-2-sulfonyl chloride is a chemical compound that is part of a class of bicyclic structures with potential relevance in synthetic organic chemistry. The structure of bicyclo[2.1.1]hexane is characterized by a bridgehead of carbon atoms, creating a strained ring system that can influence the reactivity of substituents attached to the ring.

Synthesis Analysis

The synthesis of related bicyclic compounds has been explored in various studies. For instance, the chlorination of bicyclo[2.2.1]heptane (norbornylane) to produce chlorinated products demonstrates the reactivity of bicyclic compounds under peroxide-catalyzed conditions with sulfuryl chloride . Additionally, the synthesis of bicyclo[3.1.0]hexanones through the reaction of benzylidene sulfuranes with cyclopentenones indicates the possibility of constructing bicyclic frameworks by cyclopropanation of enones . These methods could potentially be adapted for the synthesis of bicyclo[2.1.1]hexane-2-sulfonyl chloride by applying appropriate functional group transformations.

Molecular Structure Analysis

The molecular structure of bicyclic compounds can be complex due to the presence of multiple ring systems. For example, the synthesis of N-(arylsulfonyl)bicyclo[2.2.1]hept-2-enendo-5-methylamines and their subsequent reactions to form azabrendanes with unique tricyclic structures demonstrates the intricacies of bicyclic and tricyclic molecular architectures . The molecular structure of bicyclo[2.1.1]hexane-2-sulfonyl chloride would similarly be expected to exhibit unique stereochemical and electronic properties due to the strain in the bicyclic system and the presence of the sulfonyl chloride group.

Chemical Reactions Analysis

Bicyclic compounds can undergo a variety of chemical reactions. The solvolysis of bicyclo[2.1.1]hex-2-yl sulfonates, for example, has been studied, revealing insights into the reactivity and stability of the bicyclic sulfonate esters . The intramolecular Michael addition reactions of vinyl sulfones to form bicyclo[2.2.1]heptane derivatives further illustrate the potential for constructing complex bicyclic structures through selective reactions . These studies provide a foundation for understanding the types of chemical reactions that bicyclo[2.1.1]hexane-2-sulfonyl chloride might undergo, including nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic compounds are influenced by their molecular structure. The strained ring system can affect boiling points, solubility, and reactivity. For example, the chlorination of bicyclo[2.2.1]heptane resulted in products with specific physical properties, such as boiling points and infrared absorption spectra . The solvolysis of bicyclo[2.1.1]hex-2-yl sulfonates in different solvents and under various conditions provided insights into the solubility and reaction kinetics of these compounds . These findings can be extrapolated to predict the properties of bicyclo[2.1.1]hexane-2-sulfonyl chloride, which would likely exhibit unique properties due to the sulfonyl chloride functional group and the bicyclic framework.

Applications De Recherche Scientifique

Synthesis and Molecular Structure

- Bicyclo[2.1.1]hexane derivatives play a significant role in organic chemistry, particularly in the synthesis of complex molecular structures. For instance, Bentley et al. (1993) discuss the solvolysis of tricyclo[3.1.0.02,6]hex-3-yl and bicyclo[2.1.1]hex-2-yl sulfonates, revealing the formation of various bicyclic and tricyclic compounds with potential applications in synthetic chemistry (Bentley et al., 1993).

- Rigotti and Bach (2022) developed a visible light-driven approach for synthesizing bicyclo[2.2.1]hexanes, showcasing the potential of these compounds in medicinal chemistry (Rigotti & Bach, 2022).

Chemical Properties and Reactions

- The study of the molecular structure and reactivity of bicyclic compounds, including those derived from bicyclo[2.1.1]hexane-2-sulfonyl chloride, has been a subject of interest. Favini, Rubino, and Todeschini (1979) utilized the MINDO/3 method to calculate the molecular geometries and structural parameters of such compounds, which has implications for understanding their chemical properties (Favini, Rubino, & Todeschini, 1979).

Applications in Medicinal Chemistry

- The bicyclo[3.1.0]hexane core structure, closely related to bicyclo[2.1.1]hexane-2-sulfonyl chloride, has been identified as a key component in the design of small molecules with diverse biological activities. This includes its use in nucleoside analogues and as building blocks in bioactive compounds (Jimeno et al., 2011).

Exploration of Chemical Space

- Research by Herter et al. (2022) on the preparation of new bicyclo[2.1.1]hexane modules highlights the potential of these structures in exploring novel sp^3-rich chemical space. This indicates the versatility of bicyclo[2.1.1]hexane derivatives in synthesizing diverse chemical entities (Herter et al., 2022).

Orientations Futures

The future directions for Bicyclo[2.1.1]hexane research involve exploring its synthetic accessibility and potential applications in drug design . The bridge positions of Bicyclo[2.1.1]hexane could be used to extend the bioisostere concept to benzenes containing three or more substituents . This opens up opportunities to explore chemical space that is inaccessible to aromatic motifs .

Propriétés

IUPAC Name |

bicyclo[2.1.1]hexane-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO2S/c7-10(8,9)6-3-4-1-5(6)2-4/h4-6H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVRJCUKHBAVQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1C(C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[2.1.1]hexane-2-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

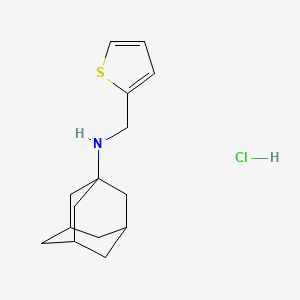

![4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile](/img/structure/B3006337.png)

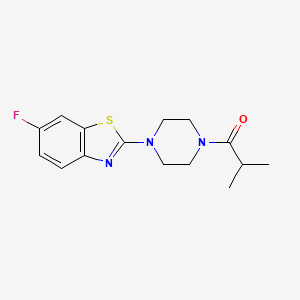

![2-(((6-(3-Nitrophenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B3006338.png)

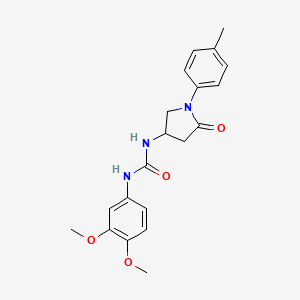

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B3006340.png)

![3-[[1-(2-Bromophenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B3006351.png)

![3-Chloro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B3006355.png)